molecular formula C12H17N B1427929 N-(1-phenylethyl)cyclobutanamine CAS No. 1250333-92-6

N-(1-phenylethyl)cyclobutanamine

Cat. No.: B1427929
CAS No.: 1250333-92-6
M. Wt: 175.27 g/mol
InChI Key: QZHMVMRQYDQYSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation . This is a general synthetic procedure of a wide range of chiral amines by careful choice of insaturated esters and alkylation of the chiral enolate in the initial reaction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are based on asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation .

Scientific Research Applications

Crystal Structure and Industrial Use

N-(1-phenylethyl)cyclobutanamine's derivatives have applications in industrial synthesis, such as in the creation of azo pigments. The crystal structure of these compounds has been studied extensively. For instance, N,N′-1,4-phenylene-bis(3-oxobutanamide) is an industrial intermediate used in azo pigment synthesis. Its crystal structure was determined using laboratory powder diffraction data and dispersion-corrected DFT calculations to confirm the structure (Brüning et al., 2009).

Biological Activities

Research on cyclobutane-containing alkaloids, which include derivatives of this compound, has shown that these compounds exhibit significant antimicrobial, antibacterial, and anticancer activities. Over 210 compounds have been identified with these properties, originating from both terrestrial and marine species (Dembitsky, 2007).

Cyclobutane Formation in DNA

Studies on the conformation of DNA have utilized cyclobutane dimer formation. Cyclobutane dimer formation in (dA)n.(dT)n-tracts cloned in plasmid DNA has been used to probe their conformation, revealing unusual structures adopted by these tracts (Lyamichev, 1991).

Synthesis of Cyclobutanes

In the field of organic synthesis, cyclobutanes, including those derived from this compound, are synthesized for various applications. A study on the electrochemical reduction of 1,4-dihalobutanes showed the production of a variety of products including cyclobutane, illustrating the chemical versatility of these compounds (Pritts & Peters, 1995).

Phytotoxicity Studies

N-Phenylethylamides, closely related to this compound, have been isolated from bacteria and tested for phytotoxicity, indicating their potential use as herbicides. These compounds exhibited inhibitory effects against various microalgae species (Maskey et al., 2002).

Photocatalysis

Flavin derivatives, relevant to the study of this compound, have been used in visible light photocatalysis. They enable efficient cyclobutane ring formation through intramolecular [2+2] cycloadditions, showcasing the potential of these compounds in photocatalytic applications (Mojr et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 2-Phenylethanol, indicates that it is harmful if swallowed and causes serious eye irritation . It is advised to avoid contact with skin and eyes, and avoid inhalation of vapour or mist .

Properties

IUPAC Name

N-(1-phenylethyl)cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10(13-12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHMVMRQYDQYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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